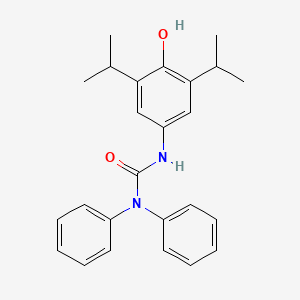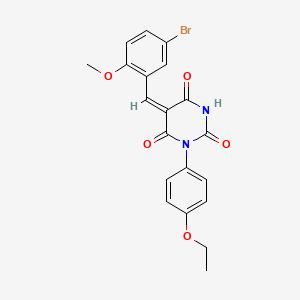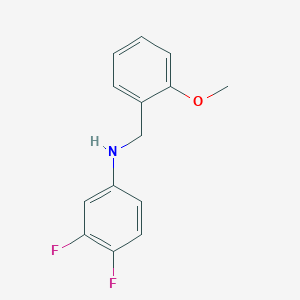![molecular formula C16H13N3O2 B5206186 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” is a complex organic molecule that contains a benzamide group and an oxadiazole group. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities, including anticancer .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the benzamide and oxadiazole groups. The benzamide group consists of a benzene ring attached to an amide group, and the oxadiazole group is a five-membered ring containing three nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides and oxadiazoles can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, benzamides and oxadiazoles are solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique
Antioxidant Activity
Benzamide compounds have been found to exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelators, helping to prevent oxidative stress in biological systems .
Antibacterial Activity
Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Activity
Similar to their antibacterial properties, benzamides have also shown antifungal effects . This broad-spectrum antimicrobial activity enhances their potential as therapeutic agents .
Anti-Tubercular Agents
Certain benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Some of these compounds have shown significant inhibitory concentrations, making them potential anti-tubercular agents .
Anti-Inflammatory Activity
Benzamides, particularly those derived from natural compounds like thymol, have demonstrated anti-inflammatory effects . This suggests their potential use in the treatment of inflammatory conditions .
Industrial Applications
Beyond their biological activities, benzamides are also used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Drug Discovery
Benzamides and their derivatives play a significant role in drug discovery . They are structural compounds found in potential biological molecules and commercial drugs .
Cancer Treatment
Benzamides have been widely used in the treatment of cancer . They exhibit anti-tumor activity, making them valuable in the development of cancer therapies .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various cysteine and serine hydrolases .
Mode of Action
It is known that oxadiazolones, a class of compounds to which this compound belongs, have a polypharmacological mode of action . This means they interact with multiple targets, leading to a variety of changes in the cell.
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that it may affect various pathways involving cysteine and serine hydrolases .
Result of Action
Given its potential interaction with cysteine and serine hydrolases, it may have a variety of effects depending on the specific roles of these enzymes in the cell .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-6-2-3-7-11(10)15-18-16(21-19-15)13-9-5-4-8-12(13)14(17)20/h2-9H,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESPBFXOASKLTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5206125.png)

![3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5206137.png)
![3-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5206138.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206145.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5206158.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)

![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)
![5-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5206193.png)
amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)